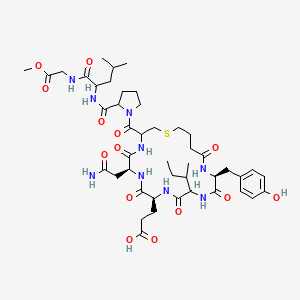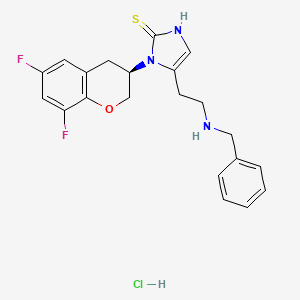
Zamicastat hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Zamicastat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a series of cyclization reactions.
Functional Group Introduction: Various functional groups, such as fluorine atoms and imidazole rings, are introduced through substitution reactions.
Analyse Chemischer Reaktionen
Zamicastat hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the benzopyran core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable tool in synthetic organic chemistry for the development of new compounds and materials.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Wirkmechanismus
Zamicastat hydrochloride exerts its effects by inhibiting the enzyme dopamine β-hydroxylase, which is responsible for the conversion of dopamine to noradrenaline. By inhibiting this enzyme, this compound reduces the levels of noradrenaline and increases the levels of dopamine in peripheral sympathetic nerves . This modulation of the sympathetic nervous system helps to lower blood pressure and improve cardiac function .
Vergleich Mit ähnlichen Verbindungen
Zamicastat hydrochloride is unique in its specific inhibition of dopamine β-hydroxylase. Similar compounds include:
Disulfiram: Another dopamine β-hydroxylase inhibitor, but with different pharmacokinetic properties.
Etamicastat: A compound with a similar mechanism of action but different chemical structure.
BIA 5-1058: Another investigational compound with similar therapeutic applications.
This compound stands out due to its specific molecular structure and its potential for treating hypertension and chronic heart failure .
Eigenschaften
CAS-Nummer |
1383828-47-4 |
|---|---|
Molekularformel |
C21H22ClF2N3OS |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C21H21F2N3OS.ClH/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14;/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28);1H/t18-;/m1./s1 |
InChI-Schlüssel |
OIXMDJZVHVPBNM-GMUIIQOCSA-N |
Isomerische SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



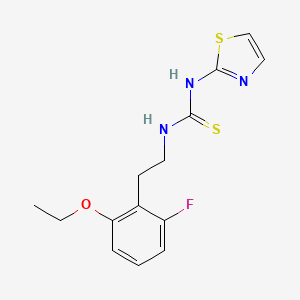

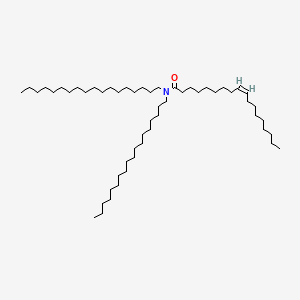

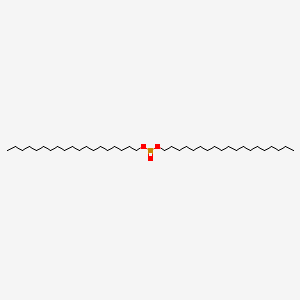
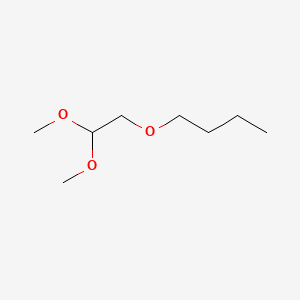

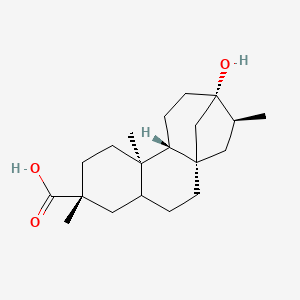
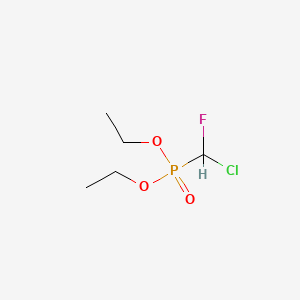

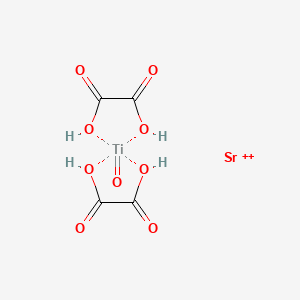
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
